KPT-276

Description

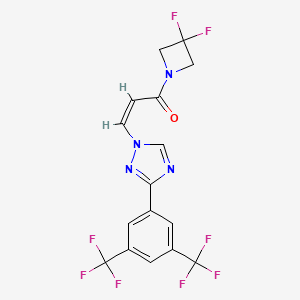

Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F8N4O/c17-14(18)6-27(7-14)12(29)1-2-28-8-25-13(26-28)9-3-10(15(19,20)21)5-11(4-9)16(22,23)24/h1-5,8H,6-7H2/b2-1- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHAWRDHMUSLMM-UPHRSURJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1C(=O)/C=C\N2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of KPT-276: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KPT-276 is a novel, orally bioavailable small molecule that belongs to the class of Selective Inhibitor of Nuclear Export (SINE) compounds. It exerts its potent anti-cancer effects by targeting Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1). XPO1 is a crucial nuclear transport protein responsible for shuttling a wide array of cargo proteins, including key tumor suppressor proteins (TSPs), from the nucleus to the cytoplasm. In many hematological malignancies and solid tumors, XPO1 is overexpressed, leading to the inappropriate export and functional inactivation of TSPs, thereby promoting cancer cell survival and proliferation. KPT-276 covalently binds to a cysteine residue (Cys528) in the cargo-binding groove of XPO1, leading to its irreversible inhibition. This blockade results in the nuclear retention and accumulation of TSPs, which can then execute their anti-cancer functions, ultimately leading to cell cycle arrest and apoptosis in malignant cells.

Core Mechanism: Inhibition of XPO1-Mediated Nuclear Export

The primary mechanism of action of KPT-276 is the specific and irreversible inhibition of XPO1. This inhibition disrupts the normal nuclear export process, leading to the nuclear accumulation of various proteins that are critical for cell cycle regulation and tumor suppression.

Key Downstream Effects:

-

Nuclear Retention of Tumor Suppressor Proteins: By blocking XPO1, KPT-276 forces the accumulation of major TSPs such as p53, p21, and FOXO in the nucleus. This nuclear retention enhances their tumor-suppressive activities.

-

Cell Cycle Arrest: The nuclear accumulation of cell cycle regulators, including p21 and p27, leads to a halt in the cell cycle, primarily at the G1/S checkpoint.[1] This prevents cancer cells from progressing through the division cycle.

-

Induction of Apoptosis: The restoration of nuclear TSP function, coupled with the downregulation of oncogenic proteins, triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.

-

Downregulation of Oncoproteins: KPT-276 has been shown to downregulate the expression of key oncoproteins, including c-MYC, CDC25A, and BRD4.[2][3] This further contributes to its anti-proliferative and pro-apoptotic effects.

Quantitative Preclinical Data

The preclinical efficacy of KPT-276 has been demonstrated across a range of cancer models, particularly in hematological malignancies like multiple myeloma.

In Vitro Efficacy: Cell Viability (IC50)

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Reference |

| Multiple Myeloma | ||||

| MM.1S | Multiple Myeloma | ~160 (median for 12 HMCLs) | 72 | [1] |

| OPM2 | Multiple Myeloma | ~160 (median for 12 HMCLs) | 72 | [1] |

| U266 | Multiple Myeloma | ~160 (median for 12 HMCLs) | 72 | |

| RPMI-8226 | Multiple Myeloma | ~160 (median for 12 HMCLs) | 72 | |

| Melanoma | ||||

| A375 | Melanoma | 320.6 | 72 | |

| CHL-1 | Melanoma | 3879.4 | 72 |

In Vitro Efficacy: Apoptosis and Cell Cycle Arrest in Multiple Myeloma

| Cell Line | Effect | Quantitative Data | Treatment Conditions | Reference |

| MM.1S | Cell Cycle Arrest | Increase in G1 phase from 31% (control) to 45-55% (treated) | 24 hours | |

| MM.1S | Cell Cycle Arrest | Decrease in S phase from 21.5% (control) to 7-8.5% (treated) | 24 hours | |

| Primary MM Patient Samples | Apoptosis | Increased Annexin V staining in CD138+ cells | 48 hours |

In Vivo Efficacy: Multiple Myeloma Xenograft Models

| Mouse Model | Treatment Regimen | Key Findings | Reference |

| MM.1S Xenograft (Athymic NCr-nu/nu mice) | Not specified | Significant decrease in tumor volume. | |

| Vk*MYC Transgenic MM Model | Not specified | Reduction in monoclonal spikes. |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^4 cells/mL in a final volume of 100 µL per well.

-

Drug Treatment: After 24 hours of incubation, treat the cells with a serial dilution of KPT-276 or vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with KPT-276 or vehicle control for the desired time period.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Treat cells with KPT-276 or vehicle control, then harvest and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and incubate for at least 2 hours at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

-

Protein Extraction: Lyse KPT-276-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., c-MYC, CDC25A, BRD4, GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Caption: Mechanism of action of KPT-276.

Caption: In vitro experimental workflow.

Caption: Logical relationship of KPT-276's effects.

References

- 1. Genome-wide studies in multiple myeloma identify XPO1/CRM1 as a critical target validated using the selective nuclear export inhibitor KPT-276 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genome-wide studies in multiple myeloma identify XPO1/CRM1 as a critical target validated using the selective nuclear export inhibitor KPT-276 - PubMed [pubmed.ncbi.nlm.nih.gov]

KPT-276: A Selective Inhibitor of Nuclear Export (SINE) for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

KPT-276 is a potent, orally bioavailable small molecule that belongs to the class of Selective Inhibitors of Nuclear Export (SINE). It functions by selectively and irreversibly binding to the nuclear export protein Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1][2] CRM1 is overexpressed in a variety of hematological and solid malignancies and is responsible for the nuclear export of numerous tumor suppressor proteins (TSPs) and growth regulators. By inhibiting CRM1, KPT-276 forces the nuclear retention and functional activation of these critical proteins, leading to cell cycle arrest, apoptosis, and the suppression of tumor growth. This technical guide provides a comprehensive overview of the structure, function, and preclinical activity of KPT-276, including detailed experimental protocols and a summary of its impact on key signaling pathways.

Structure and Physicochemical Properties

KPT-276, with the chemical formula C₁₆H₁₀F₈N₄O, is a trifluoromethyl phenyl triazole derivative.[3][4] Its structure is designed for high affinity and specific covalent binding to the cysteine 528 residue in the cargo-binding pocket of CRM1.

| Property | Value | Reference |

| Chemical Name | (2Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one | [4] |

| CAS Number | 1421919-75-6 | |

| Molecular Formula | C₁₆H₁₀F₈N₄O | |

| Molecular Weight | 426.26 g/mol | |

| Appearance | Solid | |

| Oral Bioavailability | Yes |

Mechanism of Action

KPT-276's primary mechanism of action is the selective and irreversible inhibition of CRM1/XPO1. CRM1 is the primary mediator of nuclear export for a wide range of cargo proteins, including key tumor suppressors like p53, p21, p27, and FOXO proteins, as well as the inhibitor of NF-κB, IκB. In many cancer cells, CRM1 is overexpressed, leading to the mislocalization and functional inactivation of these TSPs in the cytoplasm.

By covalently binding to the Cys528 residue within the nuclear export signal (NES)-binding groove of CRM1, KPT-276 physically blocks the binding of cargo proteins, effectively trapping TSPs within the nucleus. This nuclear sequestration restores their tumor-suppressive functions, leading to the induction of apoptosis and cell cycle arrest in malignant cells.

Caption: Mechanism of Action of KPT-276.

Function and Preclinical Activity

Preclinical studies have demonstrated the potent anti-cancer activity of KPT-276 across a range of hematological malignancies and solid tumors.

In Vitro Efficacy

KPT-276 has shown significant growth-inhibitory and pro-apoptotic effects in various cancer cell lines.

Table 1: In Vitro Activity of KPT-276 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| MV4-11 | Acute Myeloid Leukemia (AML) | Cell Viability | IC50 | ~100-500 nM | |

| Multiple Myeloma Cell Lines (Panel of 12) | Multiple Myeloma (MM) | MTT Assay | IC50 | Median ~160 nM | |

| Mantle Cell Lymphoma (MCL) Cell Lines | Mantle Cell Lymphoma | Cell Viability | Growth Inhibition | Significant | |

| A375 | Melanoma | MTS Assay | IC50 | 320.6 nM | |

| CHL-1 | Melanoma | MTS Assay | IC50 | 3879.4 nM |

In Vivo Efficacy

KPT-276 has demonstrated significant anti-tumor activity and survival benefits in various preclinical xenograft models.

Table 2: In Vivo Activity of KPT-276 in Xenograft Models

| Animal Model | Cancer Type | Dosing Regimen | Key Findings | Reference |

| MV4-11 Xenograft (NSG mice) | Acute Myeloid Leukemia (AML) | 150 mg/kg, oral gavage, 3 times/week | Significantly prolonged survival and reduced leukemic burden | |

| MM.1S Xenograft (Athymic NCr-nu/nu mice) | Multiple Myeloma (MM) | 150 mg/kg, oral gavage, 3 days/week for 3 weeks | Significant decrease in tumor volume | |

| Vk*MYC Transgenic Mice | Multiple Myeloma (MM) | Not specified | Reduced monoclonal spikes | |

| MCL-bearing SCID mice | Mantle Cell Lymphoma (MCL) | Not specified | Significantly suppressed tumor growth without severe toxicity |

Key Signaling Pathways Affected

By inhibiting CRM1-mediated nuclear export, KPT-276 modulates several critical signaling pathways implicated in cancer cell survival and proliferation.

p53 Tumor Suppressor Pathway

KPT-276 forces the nuclear retention of the p53 tumor suppressor protein. In the nucleus, p53 can activate the transcription of genes involved in apoptosis and cell cycle arrest, thereby exerting its potent anti-tumor effects.

Caption: KPT-276 and the p53 Pathway.

NF-κB Signaling Pathway

The NF-κB transcription factor plays a crucial role in inflammation, immunity, and cell survival. Its activity is tightly regulated by the inhibitor of κB (IκB). CRM1 mediates the nuclear export of IκB. By blocking this export, KPT-276 leads to the nuclear accumulation of IκB, which in turn sequesters NF-κB in the cytoplasm, thereby inhibiting its pro-survival signaling.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted from Schmidt J, et al. Leukemia. 2013.

-

Cell Plating: Seed human myeloma cell lines (e.g., KMS11, OPM1, H929) in 96-well microplates at a density of 2 x 10⁵ cells/mL in 50 µL of RPMI medium supplemented with 5% fetal bovine serum, 1 mM L-glutamine, and 1% penicillin/streptomycin.

-

Drug Preparation: Prepare a stock solution of KPT-276 in DMSO. Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 15.625 nM to 1000 nM.

-

Treatment: Add 50 µL of the diluted KPT-276 solution or vehicle control (DMSO in culture medium) to the respective wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Lysis and Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.

Caption: Experimental Workflow for Cell Viability Assay.

Apoptosis (Annexin V) Assay

This protocol is adapted from Ranganathan P, et al. Blood. 2012.

-

Cell Treatment: Treat AML cells (e.g., MV4-11) with the desired concentration of KPT-276 or vehicle control for 48 hours.

-

Cell Harvesting: Collect the cells by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis

This protocol is adapted from Schmidt J, et al. Leukemia. 2013.

-

Cell Lysis: Treat MM.1S or OCI-MY5 cells with KPT-276 for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., c-Myc, CDC25A, BRD4, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

This protocol is adapted from Ranganathan P, et al. Blood. 2012.

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID gamma - NSG).

-

Tumor Cell Implantation: Inject 5 x 10⁶ MV4-11 human AML cells intravenously into the tail vein of each mouse.

-

Treatment Initiation: One week after tumor cell injection, randomize the mice into treatment and control groups.

-

Drug Administration: Administer KPT-276 at a dose of 150 mg/kg via oral gavage three times a week. The control group receives the vehicle.

-

Monitoring: Monitor the mice for signs of toxicity, body weight, and tumor burden (e.g., by bioluminescence imaging if using luciferase-expressing cells).

-

Endpoint: Continue the treatment and monitoring until a predefined endpoint is reached (e.g., significant tumor burden in the control group or signs of morbidity).

-

Data Analysis: Analyze survival data using Kaplan-Meier curves and compare tumor growth between the groups.

Conclusion

KPT-276 is a promising preclinical candidate that targets a fundamental and frequently dysregulated cellular process in cancer. Its ability to selectively inhibit CRM1/XPO1 leads to the nuclear retention and functional restoration of multiple tumor suppressor proteins, resulting in potent anti-tumor activity in a variety of cancer models. The detailed structural, functional, and methodological information provided in this guide serves as a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies for cancer. Further clinical investigation of KPT-276 and other SINE compounds is warranted to fully elucidate their therapeutic potential.

References

- 1. Genome-wide studies in multiple myeloma identify XPO1/CRM1 as a critical target validated using the selective nuclear export inhibitor KPT-276 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genome-wide studies in multiple myeloma identify XPO1/CRM1 as a critical target validated using the selective nuclear export inhibitor KPT-276 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective inhibitors of nuclear export (SINE) as novel therapeutics for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Nuclear Export Proteins in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

KPT-276: A Technical Guide to its Discovery, Preclinical Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

KPT-276 is a potent, orally bioavailable, small-molecule selective inhibitor of nuclear export (SINE) that targets Exportin 1 (XPO1 or CRM1). This document provides a comprehensive technical overview of the discovery, development, and preclinical evaluation of KPT-276. It details the mechanism of action, summarizes key preclinical efficacy and safety data, and provides detailed experimental protocols for the studies cited. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, drug discovery, and development.

Introduction: The Discovery of KPT-276

KPT-276 was developed as a second-generation Selective Inhibitor of Nuclear Export (SINE), emerging from lead optimization of its predecessor, KPT-185.[1][2] While KPT-185 demonstrated potent in vitro activity against various cancer cell lines, its utility in vivo was limited by suboptimal pharmacokinetic properties. KPT-276 was designed to retain the potent and specific CRM1 inhibitory activity of KPT-185 while possessing superior oral bioavailability and an improved pharmacokinetic profile, making it suitable for in vivo studies.[1]

KPT-276 shares a trifluoromethyl phenyl triazole scaffold with other SINE compounds, including KPT-185 and the clinically approved drug Selinexor (KPT-330).[3] The key structural feature of these compounds is their ability to covalently bind to the cysteine residue (Cys528) in the cargo-binding pocket of CRM1, leading to irreversible inhibition of its function.[3]

Mechanism of Action: Targeting Nuclear Export

Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), is a crucial protein responsible for the transport of over 200 cargo proteins, including the majority of tumor suppressor proteins (TSPs), from the nucleus to the cytoplasm. In many cancers, CRM1 is overexpressed, leading to the increased export and subsequent functional inactivation of TSPs such as p53, p21, and FOXO proteins. This aberrant nuclear export is a key mechanism of oncogenesis.

KPT-276 functions by selectively and irreversibly binding to CRM1, thereby blocking the nuclear export of these critical TSPs. The forced nuclear retention and accumulation of TSPs leads to the reactivation of their tumor-suppressive functions, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.

Preclinical Data

In Vitro Efficacy

KPT-276 has demonstrated potent cytotoxic activity across a broad range of hematological and solid tumor cell lines. The tables below summarize the 50% inhibitory concentration (IC50) values from various preclinical studies.

Table 1: In Vitro Cytotoxicity of KPT-276 in Hematological Malignancy Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MV4-11 | Acute Myeloid Leukemia (AML) | 100-500 | |

| Kasumi-1 | Acute Myeloid Leukemia (AML) | 100-500 | |

| OCI/AML3 | Acute Myeloid Leukemia (AML) | 100-500 | |

| MOLM-13 | Acute Myeloid Leukemia (AML) | 100-500 | |

| KG1a | Acute Myeloid Leukemia (AML) | 100-500 | |

| THP-1 | Acute Myeloid Leukemia (AML) | 100-500 | |

| MM.1S | Multiple Myeloma (MM) | ~160 (median for 12 HMCLs) | |

| Z-138 | Mantle Cell Lymphoma (MCL) | - |

Table 2: In Vitro Cytotoxicity of KPT-276 in Solid Tumor Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A375 | Melanoma | 320.6 | |

| CHL-1 | Melanoma | 3879.4 |

In Vivo Efficacy

The antitumor activity of KPT-276 has been evaluated in several xenograft models of human cancers.

Table 3: In Vivo Efficacy of KPT-276 in Xenograft Models

| Cancer Type | Mouse Model | Dosing Regimen | Key Findings | Reference |

| Acute Myeloid Leukemia (AML) | MV4-11 Xenograft | 150 mg/kg, oral | Increased survival, reduced spleen weight and WBC count | |

| Mantle Cell Lymphoma (MCL) | Z-138 Xenograft | 75 or 150 mg/kg, oral, 5x/week | Significant reduction in tumor growth | |

| Multiple Myeloma (MM) | MM.1S Xenograft | Oral gavage, 3 days/week | Significant decrease in tumor volume | |

| Multiple Myeloma (MM) | Vk*MYC Transgenic | 150 mg/kg, oral, 3 days/week for 3 weeks | Reduced monoclonal spikes by an average of 57% | |

| Melanoma | A375 Xenograft | Oral administration | Significant inhibition of tumor growth | |

| Melanoma | CHL-1 Xenograft | Oral administration | Significant inhibition of tumor growth |

Downstream Signaling Effects

Inhibition of CRM1 by KPT-276 leads to the nuclear retention of key regulatory proteins, resulting in the modulation of critical signaling pathways involved in cancer cell proliferation and survival.

p53 and Cell Cycle Arrest

By preventing the nuclear export of the tumor suppressor protein p53, KPT-276 treatment leads to its accumulation in the nucleus. This results in the transcriptional activation of p53 target genes, such as p21, which induces cell cycle arrest, primarily at the G1 phase.

c-MYC and BRD4 Downregulation

Studies in multiple myeloma have shown that KPT-276 downregulates the expression of the oncoprotein c-MYC and Bromodomain-containing protein 4 (BRD4). BRD4 is a key transcriptional co-activator of c-MYC. The downregulation of both proteins contributes to the anti-proliferative effects of KPT-276.

Experimental Protocols

In Vitro Cell Viability (MTS Assay)

This protocol is a generalized procedure based on standard MTS assay methodologies.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well in a final volume of 100 µL of complete culture medium.

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.

-

-

Compound Treatment:

-

Prepare serial dilutions of KPT-276 in culture medium. A typical concentration range is 40 nM to 10240 nM.

-

Remove the overnight culture medium from the wells and add 100 µL of the KPT-276 dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plates for 72 hours at 37°C and 5% CO2.

-

-

MTS Reagent Addition and Incubation:

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plates for 1-4 hours at 37°C.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (media only) from all readings.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the percentage of cell viability against the log of the KPT-276 concentration and fitting the data to a dose-response curve.

-

In Vivo Xenograft Mouse Model

This protocol is a generalized procedure for evaluating the in vivo efficacy of KPT-276.

-

Cell Preparation and Implantation:

-

Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel).

-

Inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or athymic nude mice).

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring tumor volume with calipers (Volume = (Length x Width^2) / 2).

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

-

Drug Formulation and Administration:

-

Formulate KPT-276 in a vehicle solution (e.g., 0.6% w/v Pluronic F-68 and 0.6% w/v PVP K-29/32).

-

Administer KPT-276 orally via gavage at the desired dose and schedule (e.g., 75 or 150 mg/kg, 3-5 times per week). The control group receives the vehicle only.

-

-

Monitoring:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the general health and behavior of the mice.

-

-

Endpoint and Analysis:

-

The study endpoint can be a predetermined tumor volume, a specific time point, or signs of morbidity.

-

At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Compare tumor growth between the treated and control groups to determine the antitumor efficacy of KPT-276.

-

Clinical Development Perspective

While KPT-276 has demonstrated significant promise in preclinical studies, its direct clinical development has been limited. Instead, a close analog, Selinexor (KPT-330), has progressed through extensive clinical trials and has received regulatory approval for the treatment of certain hematological malignancies. The clinical data for Selinexor provides strong validation for the therapeutic potential of targeting CRM1 with SINE compounds and serves as a crucial benchmark for the continued development of this class of inhibitors. A Phase I clinical trial of an analog of KPT-276 in patients with advanced hematological malignancies has been reported (NCT01607892), further underscoring the translational potential of this therapeutic approach.

Conclusion

KPT-276 is a potent and orally bioavailable selective inhibitor of CRM1 with significant preclinical activity against a variety of cancers. Its mechanism of action, centered on the nuclear retention and reactivation of tumor suppressor proteins, represents a compelling strategy for cancer therapy. The extensive preclinical data for KPT-276, coupled with the clinical success of its analog Selinexor, highlights the therapeutic promise of CRM1 inhibition. Further research and development of KPT-276 and other SINE compounds are warranted to fully realize their potential in the treatment of cancer.

References

An In-Depth Technical Guide to KPT-276 and its Target Protein CRM1/XPO1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of KPT-276, a selective inhibitor of nuclear export (SINE), and its molecular target, Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1). KPT-276 is an orally bioavailable compound that has demonstrated significant preclinical anti-cancer activity across a range of hematological and solid tumors. This document details the mechanism of action of KPT-276, summarizes key quantitative preclinical data, provides detailed experimental protocols for its evaluation, and visualizes the critical signaling pathways and experimental workflows involved.

Introduction to CRM1/XPO1

CRM1/XPO1 is a key nuclear export protein responsible for the translocation of a wide array of cargo proteins, including many tumor suppressor proteins (TSPs) and growth regulators, from the nucleus to the cytoplasm.[1] This process is essential for normal cellular function. In many cancer types, CRM1 is overexpressed, leading to the increased export and subsequent functional inactivation of TSPs in the cytoplasm, thereby promoting oncogenesis.[2] This makes CRM1 a compelling therapeutic target in oncology.

KPT-276: A Selective Inhibitor of Nuclear Export (SINE)

KPT-276 is a potent, orally bioavailable small molecule that selectively and irreversibly inhibits CRM1/XPO1.[3] By binding to a critical cysteine residue (Cys528) in the cargo-binding groove of CRM1, KPT-276 blocks the nuclear export of cargo proteins, leading to their accumulation in the nucleus.[3] This nuclear retention restores the tumor-suppressive functions of these proteins, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[4]

Mechanism of Action

The primary mechanism of action of KPT-276 is the inhibition of CRM1/XPO1-mediated nuclear export. This leads to the nuclear accumulation and functional restoration of key tumor suppressor proteins.

Downstream effects of CRM1/XPO1 inhibition by KPT-276 include the downregulation of oncogenic proteins such as c-MYC, CDC25A, and BRD4.

Quantitative Preclinical Data

In Vitro Efficacy: IC50 Values

KPT-276 has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for KPT-276 are summarized in the table below.

| Cell Line | Cancer Type | IC50 (nM) | Citation |

| A375 | Melanoma | 320.6 | |

| CHL-1 | Melanoma | 3879.4 | |

| OCI-MY5 | Multiple Myeloma | ~15 | |

| MM1.S | Multiple Myeloma | ~15 | |

| 11 HMCLs (median) | Multiple Myeloma | ~160 | |

| MV4-11 | Acute Myeloid Leukemia | 100-500 | |

| Kasumi-1 | Acute Myeloid Leukemia | 100-500 | |

| OCI/AML3 | Acute Myeloid Leukemia | 100-500 | |

| MOLM-13 | Acute Myeloid Leukemia | 100-500 | |

| KG1a | Acute Myeloid Leukemia | 100-500 | |

| THP-1 | Acute Myeloid Leukemia | 100-500 | |

| Z-138 | Mantle Cell Lymphoma | Not specified | |

| H1975 | Non-Small Cell Lung Cancer | Not specified | |

| GBM cell lines | Glioblastoma | Dose-responsive growth inhibition |

In Vivo Efficacy: Xenograft Models

KPT-276 has shown significant tumor growth inhibition in various xenograft models.

| Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Citation |

| Mantle Cell Lymphoma | Z-138 SCID mouse | 75 mg/kg or 150 mg/kg, oral, 5x/week | Statistically significant reduction in tumor growth (p < 0.001) | |

| Non-Small Cell Lung Cancer | H1975 NOD-SCID mouse | 100 mg/kg, oral, 3x/week for 3 weeks | Statistically significant suppression of tumor growth (P<0.05) | |

| Multiple Myeloma | MM1.S xenograft | Not specified | 40% decrease in tumor volume within 12 days | |

| Glioblastoma | Murine orthotopic patient-derived xenografts | Not specified | Decreased tumor growth and prolonged survival |

Pharmacokinetic Parameters

KPT-276 is characterized by its oral bioavailability. Detailed pharmacokinetic parameters from preclinical studies are summarized below.

| Species | Dose | Route | Cmax | Tmax | Bioavailability (%) | Citation |

| Rat | 2 mg/kg | Oral | - | - | - | |

| Mouse | 10 mg/kg | Oral | - | - | - | |

| Rat | - | IV | - | - | - | |

| Mouse | - | IV | - | - | - |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability and proliferation in response to KPT-276 using a standard MTT assay.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of KPT-276 (e.g., 0 to 10 µM) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using non-linear regression analysis.

Western Blotting

This protocol describes the detection of protein expression levels (e.g., CRM1, p53, c-MYC) in cells treated with KPT-276.

Methodology:

-

Sample Preparation: Lyse KPT-276-treated and control cells in RIPA buffer and determine protein concentration using a BCA assay.

-

Gel Electrophoresis: Separate 20-40 µg of protein per lane on a 4-20% SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways

CRM1/XPO1-Mediated Nuclear Export Pathway

The following diagram illustrates the canonical CRM1/XPO1-mediated nuclear export pathway.

Conclusion

KPT-276 represents a promising therapeutic agent that targets the fundamental cellular process of nuclear export, which is frequently dysregulated in cancer. Its ability to restore the function of tumor suppressor proteins provides a powerful mechanism to induce cancer cell death. The preclinical data strongly support its continued investigation and development as a novel anti-cancer therapy. This guide provides a foundational resource for researchers and drug development professionals working with KPT-276 and other CRM1/XPO1 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. The past, present, and future of CRM1/XPO1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Genome-wide studies in multiple myeloma identify XPO1/CRM1 as a critical target validated using the selective nuclear export inhibitor KPT-276 - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: KPT-276 Activity in Mantle Cell Lymphoma Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical activity of KPT-276, an orally bioavailable selective inhibitor of nuclear export (SINE), in mantle cell lymphoma (MCL) models. KPT-276 functions by targeting Exportin 1 (XPO1/CRM1), a key nuclear export protein. In various cancers, including MCL, XPO1 is overexpressed and mediates the transport of tumor suppressor proteins from the nucleus to the cytoplasm, rendering them inactive. By blocking XPO1, KPT-276 effectively traps these tumor suppressors in the nucleus, leading to cell cycle arrest and apoptosis in cancer cells.

Core Mechanism of Action

KPT-276's primary mechanism of action involves the inhibition of XPO1, which leads to the nuclear retention and subsequent activation of key tumor suppressor proteins (TSPs) and growth regulators. In mantle cell lymphoma, this activity disrupts critical survival pathways, notably the NF-κB and p53 signaling cascades. The inhibition of XPO1 by KPT-276 leads to significant growth inhibition and induction of apoptosis in MCL cells.[1] This effect has been observed to be independent of the p53 status in some contexts, highlighting the crucial role of the NF-κB survival pathway in MCL.[1]

Furthermore, the therapeutic efficacy of XPO1 inhibition is linked to the activation of p53-mediated transcription and apoptosis.[2][3][4] The nuclear accumulation of p53, a cargo protein of XPO1, is a critical determinant of apoptosis induction by SINE compounds.

Quantitative Data Summary

The following tables summarize the quantitative data on the in-vitro efficacy of KPT-276 (Selinexor) in various mantle cell lymphoma cell lines.

Table 1: IC50 Values of Selinexor in Mantle Cell Lymphoma Cell Lines

| Cell Line | Subtype | IC50 (nM) after 72h | Assay Method |

| Z-138 | Blastoid | 78.23 | CCK-8 |

| REC1 | Blastoid | 44.06 | CCK-8 |

| JEKO-1 | Classical | 239.2 | CCK-8 |

Data sourced from a study investigating the synergistic effects of selinexor and venetoclax.

Table 2: Apoptosis Induction by Selinexor in Mantle Cell Lymphoma Cell Lines (48h treatment)

| Cell Line | Selinexor Concentration (nM) | Apoptosis Rate (%) |

| Z-138 | 62.5 | 25.56 |

| Z-138 | 500 | 58.48 |

Data represents the percentage of apoptotic cells as determined by Annexin V/PI staining and flow cytometry.

Table 3: In Vivo Efficacy of KPT-276 in a Z-138 Xenograft Model

| Treatment Group | Dosage and Schedule | Starting Tumor Volume | Outcome |

| KPT-276 | 75 mg/kg, oral, 5x/week | ~150 mm³ | Statistically significant reduction in tumor growth (p < 0.001 vs. vehicle) |

| KPT-276 | 150 mg/kg, oral, 5x/week | ~150 mm³ | Statistically significant reduction in tumor growth (p < 0.001 vs. vehicle) |

| KPT-276 | 150 mg/kg, oral, 5x/week | ~550 mm³ | Statistically significant reduction in tumor growth (p < 0.001 vs. vehicle) |

Data from a study using an MCL SCID mouse model.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by KPT-276 in mantle cell lymphoma.

Caption: KPT-276 inhibits XPO1-mediated nuclear export of TSPs and oncogene mRNAs.

Caption: KPT-276 promotes nuclear retention of IκB, inhibiting NF-κB signaling.

Experimental Workflow Diagrams

Caption: Workflow for determining KPT-276 IC50 values in MCL cell lines.

Caption: Workflow for assessing KPT-276 efficacy in an MCL xenograft model.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

-

Cell Plating: Seed mantle cell lymphoma cell lines (e.g., Jeko-1, Mino, Rec-1, Z-138) in a 96-well plate at a density of 35,000 cells/well in 200 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Drug Treatment: Prepare serial dilutions of KPT-276 in culture medium. Add the desired concentrations of KPT-276 to the wells. Include vehicle-treated (DMSO) and untreated controls.

-

Incubation: Incubate the plates for 48 to 96 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/PI Staining)

This protocol is based on standard procedures for flow cytometric analysis of apoptosis.

-

Cell Treatment: Culture MCL cells with KPT-276 at various concentrations for the desired duration (e.g., 48 hours).

-

Cell Harvesting: Collect the cells by centrifugation. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V (e.g., FITC) and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Use appropriate gating strategies to distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.

Western Blot Analysis

This protocol outlines a general procedure for Western blotting to detect changes in protein expression and localization.

-

Protein Extraction: Treat MCL cells with KPT-276. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein. For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p53, IκBα, cleaved PARP, β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Mantle Cell Lymphoma Xenograft Model

This protocol describes the establishment and use of an in vivo MCL xenograft model.

-

Animal Model: Use immunodeficient mice, such as SCID or NOD/SCID mice.

-

Cell Preparation and Implantation: Harvest MCL cells (e.g., Jeko-1 or Z-138) during the exponential growth phase. Resuspend the cells in a mixture of serum-free medium and Matrigel (1:1 ratio). Subcutaneously inject 1 x 10^7 cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Measure tumor volume using calipers (Volume = (width^2 x length)/2).

-

Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer KPT-276 orally at the desired dose and schedule (e.g., 75-150 mg/kg, five times a week). The control group should receive the vehicle solution.

-

Efficacy Evaluation: Continue to monitor tumor growth and the body weight of the mice throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).

Conclusion

The preclinical data strongly support the activity of KPT-276 in mantle cell lymphoma models. Through the inhibition of XPO1, KPT-276 effectively induces cell cycle arrest and apoptosis in MCL cells by promoting the nuclear retention of key tumor suppressor proteins. Both in vitro and in vivo studies have demonstrated significant anti-tumor efficacy, highlighting the potential of KPT-276 as a therapeutic agent for mantle cell lymphoma. Further investigation into combination therapies and the mechanisms of resistance will be crucial for its clinical development.

References

- 1. The Therapeutic Synergy of Selinexor and Venetoclax in Mantle Cell Lymphoma Through Induction of DNA Damage and Perturbation of the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NF-κB signaling and its relevance to the treatment of mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Induction of p53-mediated transcription and apoptosis by exportin-1 (XPO1) inhibition in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selective Dance of KPT-276 with CRM1: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular intricacies governing the selectivity of KPT-276, a potent and selective inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1). Understanding the precise mechanism of this interaction is paramount for the continued development and application of CRM1 inhibitors in oncology and other therapeutic areas. This document provides a comprehensive overview of the binding mechanism, the downstream cellular consequences, and the experimental methodologies used to characterize this important therapeutic agent.

Executive Summary

KPT-276 is a member of the Selective Inhibitor of Nuclear Export (SINE) class of compounds that exhibit potent anti-cancer activity by specifically targeting CRM1. This protein is the primary mediator of nuclear export for a wide array of cargo proteins, including numerous tumor suppressor proteins (TSPs) and cell cycle regulators. In many malignancies, CRM1 is overexpressed, leading to the inappropriate cytoplasmic localization and functional inactivation of these critical cellular guardians. KPT-276 addresses this by covalently binding to a specific cysteine residue within the nuclear export signal (NES)-binding groove of CRM1, thereby physically obstructing the export of cargo proteins. This targeted action leads to the nuclear accumulation and subsequent reactivation of TSPs, triggering cell cycle arrest and apoptosis in cancer cells. This guide will provide a detailed examination of the molecular basis for KPT-276's selectivity and its effects on cellular signaling pathways.

Mechanism of Action: A Covalent Embrace

The selectivity of KPT-276 for CRM1 is rooted in its unique and irreversible binding mechanism. KPT-276 covalently attaches to the cysteine 528 (Cys528) residue in the NES-binding groove of human CRM1.[1][2] This specific interaction is crucial for its potent inhibitory activity.

A 1.8 Å resolution crystal structure of KPT-276 in complex with CRM1 has elucidated the precise molecular interactions.[3] The inhibitor occupies the hydrophobic groove that typically accommodates the leucine-rich nuclear export signals of cargo proteins.[3][4] This covalent bond formation effectively and irreversibly blocks the binding of NES-containing cargo proteins, thereby halting their export from the nucleus.

The following diagram illustrates the CRM1-mediated nuclear export process and its inhibition by KPT-276.

References

- 1. researchgate.net [researchgate.net]

- 2. Small Molecule Inhibitors of CRM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective inhibitors of nuclear export avert progression in preclinical models of inflammatory demyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Basis of Targeting the Exportin CRM1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

KPT-276: A Technical Guide to XPO1 Inhibition and Induced Apoptosis in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of KPT-276, an orally bioavailable Selective Inhibitor of Nuclear Export (SINE) that targets Exportin-1 (XPO1/CRM1). Overexpression of XPO1 is a common feature in a wide range of malignancies, facilitating the export of crucial tumor suppressor proteins (TSPs) from the nucleus to the cytoplasm, thereby inactivating them. KPT-276 acts by irreversibly binding to XPO1, forcing the nuclear retention and functional activation of TSPs. This guide details the core mechanism of action, summarizes key preclinical data across various cancer models, outlines detailed experimental protocols, and visualizes the critical pathways and workflows involved in KPT-276-induced apoptosis.

Core Mechanism of Action: Targeting Nuclear Export

Exportin-1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), is a key nuclear transport receptor responsible for shuttling more than 220 cargo proteins, including a majority of TSPs and cell cycle regulators, from the nucleus to the cytoplasm.[1][2] In many cancers, XPO1 is overexpressed, leading to excessive nuclear export and cytoplasmic mislocalization of TSPs like p53, IκB, p21, p27, and FOXO proteins.[3][4] This aberrant transport effectively neutralizes their tumor-suppressing functions, promoting uncontrolled cell proliferation and survival.[5]

KPT-276 is a potent, orally bioavailable small molecule that functions as a Selective Inhibitor of Nuclear Export (SINE). Its mechanism involves selectively and irreversibly binding to the cysteine residue at position 528 (Cys528) within the nuclear export signal (NES)-binding groove of XPO1. This covalent conjugation physically blocks the binding of cargo proteins to XPO1, leading to their accumulation in the nucleus. The restoration of these TSPs to their primary site of action re-establishes critical cell cycle checkpoints and activates apoptotic pathways, preferentially in cancer cells. Normal cells, in contrast, tend to undergo a reversible cell cycle arrest, providing a potential therapeutic window.

Key Signaling Pathways to Apoptosis

KPT-276-mediated XPO1 inhibition triggers apoptosis through multiple, interconnected signaling pathways, primarily by restoring the function of key tumor suppressors.

p53-Dependent Apoptosis

The tumor suppressor p53 is a critical regulator of apoptosis and a well-established cargo protein of XPO1. In cancer cells with functional p53, XPO1 inhibition by SINE compounds prevents p53 export, leading to its nuclear accumulation. Elevated nuclear p53 levels allow it to function as a transcription factor, upregulating pro-apoptotic target genes such as BAX and PUMA, which ultimately triggers the intrinsic apoptotic cascade. The p53 status of a tumor is a significant determinant of its sensitivity to XPO1 inhibitors.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. researchgate.net [researchgate.net]

- 3. Induction of p53-mediated transcription and apoptosis by exportin-1 (XPO1) inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

KPT-276 and Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KPT-276, a selective inhibitor of nuclear export (SINE), represents a promising therapeutic agent in oncology. Its mechanism of action is centered on the inhibition of the nuclear export protein Exportin 1 (XPO1 or CRM1), leading to the nuclear accumulation of tumor suppressor proteins (TSPs) and subsequent cell cycle arrest and apoptosis in malignant cells. This technical guide provides an in-depth overview of the cell cycle arrest induced by KPT-276, presenting quantitative data, detailed experimental protocols, and a visualization of the underlying signaling pathways.

Introduction

The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of this process is a hallmark of cancer, leading to uncontrolled cell growth. KPT-276 and its analogs, such as Selinexor (KPT-330), are a class of small molecules that effectively target the nuclear-cytoplasmic transport machinery, a critical component in the regulation of the cell cycle. By inhibiting XPO1, KPT-276 forces the nuclear retention of key TSPs, including p53, p21, and retinoblastoma protein (Rb), thereby restoring their tumor-suppressing functions. A primary consequence of this nuclear TSP accumulation is the induction of cell cycle arrest, predominantly at the G1/S checkpoint. This guide will explore the molecular mechanisms and experimental validation of this effect.

Quantitative Data on KPT-276-Induced Cell Cycle Arrest

KPT-276 and related SINE compounds have been shown to induce cell cycle arrest in a variety of cancer cell lines. The following tables summarize the quantitative effects on cell cycle distribution.

Table 1: Effect of KPT-276 on Cell Cycle Distribution in Multiple Myeloma (MM) Cells

| Cell Line | Treatment | Concentration | Duration | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |

| MM1.S | DMSO (Vehicle) | - | 24h | 31% | 21% | N/A | [1] |

| MM1.S | KPT-276 | Low Dose | 24h | 45% | 8.5% | N/A | [1] |

| MM1.S | KPT-276 | Medium Dose | 24h | 55% | 7% | N/A | [1] |

| MM1.S | KPT-276 | High Dose | 24h | 56% | 7% | N/A | [1] |

Table 2: Effect of Selinexor (KPT-330) on Cell Cycle Distribution in Various Cancer Cell Lines

| Cell Line | Cancer Type | Treatment | Concentration | Duration | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |

| H1299 | Non-Small Cell Lung Cancer (p53-deficient) | Selinexor | 1 µM | 24h | Increased | Reduced | No significant change | [2] |

| A549 | Non-Small Cell Lung Cancer (p53-wild type) | Selinexor | 5 µM | 24h | Increased | Eliminated | Increased | |

| Liposarcoma Cells | Liposarcoma | Selinexor | 1 µM | 24h | Significantly Increased | Reduced | Reduced | |

| ASPS-KY | Alveolar Soft Part Sarcoma | Selinexor | 2 µM | 24h | Increased | Reduced | N/A | |

| ASPS-KY | Alveolar Soft Part Sarcoma | Selinexor | 10 µM | 24h | Increased | Reduced | N/A |

Signaling Pathways of KPT-276-Induced Cell Cycle Arrest

The primary mechanism of KPT-276-induced cell cycle arrest is the inhibition of XPO1/CRM1, which prevents the nuclear export of major tumor suppressor proteins and other growth regulatory proteins. This leads to a cascade of events culminating in G1 arrest.

Core Signaling Cascade

Inhibition of XPO1 by KPT-276 leads to the nuclear accumulation of TSPs such as p53, p21, p27, and Rb. This nuclear retention activates their cell cycle inhibitory functions. Specifically, the nuclear accumulation of p53 can transcriptionally upregulate the cyclin-dependent kinase inhibitor (CDKI) p21. Both p21 and p27 can then inhibit cyclin D-CDK4/6 and cyclin E-CDK2 complexes, which are essential for the G1 to S phase transition. The inhibition of these CDK complexes prevents the hyper-phosphorylation of the retinoblastoma protein (Rb), keeping it in its active, hypophosphorylated state where it binds to and sequesters the E2F transcription factor. This prevents the transcription of genes required for S phase entry, thus enforcing a G1 arrest.

Furthermore, studies have shown that KPT-276 treatment leads to the downregulation of key oncogenic proteins, including c-MYC, CDC25A, and BRD4, which are often overexpressed in cancers like multiple myeloma and contribute to cell cycle progression.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess KPT-276-induced cell cycle arrest.

Cell Culture and KPT-276 Treatment

-

Cell Seeding: Plate cancer cells (e.g., MM1.S, A549) in 6-well plates or T-25 flasks at a density that allows for logarithmic growth during the treatment period (e.g., 2 x 10^5 cells/mL).

-

Culture Conditions: Maintain cells in appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

KPT-276 Preparation: Prepare a stock solution of KPT-276 (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM).

-

Treatment: Add the KPT-276 working solutions to the cells. For the vehicle control, add an equivalent volume of DMSO-containing medium.

-

Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).

Cell Cycle Analysis by Flow Cytometry

This protocol is for staining with propidium iodide (PI) to analyze DNA content.

-

Cell Harvesting: Following treatment, harvest the cells. For suspension cells, collect by centrifugation. For adherent cells, detach using trypsin-EDTA, then collect and wash with phosphate-buffered saline (PBS).

-

Fixation: Resuspend approximately 1-2 x 10^6 cells in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for several weeks).

-

Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 5 mL of PBS.

-

Staining: Resuspend the cell pellet in 0.5 mL of PI staining solution (containing 50 µg/mL propidium iodide, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS).

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite PI with a 488 nm laser and collect the emission fluorescence at approximately 617 nm. Collect data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Cell Cycle Regulatory Proteins

This protocol outlines the detection of proteins such as p21, c-MYC, and CDC25A.

-

Cell Lysis: After KPT-276 treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-p21, anti-c-MYC, anti-CDC25A, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

References

KPT-276: A Potent Modulator of c-MYC and BRD4 Expression in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of KPT-276, a selective inhibitor of nuclear export (SINE), on the expression of the proto-oncogene c-MYC and the bromodomain-containing protein 4 (BRD4). This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the mechanism of action of KPT-276 and its potential as a therapeutic agent.

Executive Summary

KPT-276 is a novel small molecule that targets Exportin 1 (XPO1 or CRM1), a key protein involved in the transport of proteins from the nucleus to the cytoplasm. By inhibiting XPO1, KPT-276 effectively disrupts the cellular machinery that many cancer cells rely on for survival and proliferation. A significant consequence of XPO1 inhibition by KPT-276 is the downregulation of critical oncogenic proteins, including c-MYC and BRD4. This guide will delve into the experimental evidence demonstrating this effect, the methodologies used to obtain these findings, and the underlying signaling pathways.

Mechanism of Action: The KPT-276, c-MYC, and BRD4 Axis

KPT-276 exerts its anti-cancer effects by binding to and inhibiting XPO1, a nuclear export protein. This inhibition leads to the nuclear accumulation of tumor suppressor proteins, effectively halting their inactivation in the cytoplasm. Furthermore, research has demonstrated that KPT-276 treatment leads to a significant reduction in the expression of both c-MYC and BRD4.[1][2][3] BRD4 is a key reader of acetylated histones and a transcriptional coactivator that plays a crucial role in the expression of c-MYC.[4][5] By downregulating BRD4, KPT-276 indirectly suppresses c-MYC transcription, a protein central to cell growth and proliferation.

The proposed signaling pathway is as follows:

Quantitative Data on the Effects of KPT-276

Studies in human multiple myeloma cell lines (HMCLs) have quantified the impact of KPT-276 on c-MYC and BRD4 expression. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of KPT-276 in Human Myeloma Cell Lines

| Cell Line | IC50 (nM) after 72h |

| MM.1S | ~175 (median for 12 HMCLs) |

| RPMI-8226 | (range 30–1000 nM) |

| U266 | (range 30–1000 nM) |

| OPM-2 | (range 30–1000 nM) |

| NCI-H929 | (range 30–1000 nM) |

| KMS-11 | (range 30–1000 nM) |

| KMS-12-BM | (range 30–1000 nM) |

| KMS-12-PE | (range 30–1000 nM) |

| KMS-28-BM | (range 30–1000 nM) |

| KMS-28-PE | (range 30–1000 nM) |

| LP-1 | (range 30–1000 nM) |

| INA-6 | (range 30–1000 nM) |

| Data from studies on 12 human myeloma cell lines. |

Table 2: Time-Dependent Downregulation of c-MYC and BRD4 by KPT-276

| Time Point | c-MYC Protein Level | BRD4 Protein Level | BRD4 mRNA Level |

| 6 hours | No significant change | Decreased | Decreased |

| 12 hours | Decreased | Further Decreased | Further Decreased |

| Qualitative summary based on Western blot and RT-PCR data. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture

Human Myeloma Cell Lines (HMCLs) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Western Blotting

-

Cell Lysis: Cells were treated with KPT-276 at various concentrations and time points. After treatment, cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Membranes were then incubated with primary antibodies against c-MYC, BRD4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

-

RNA Extraction: Total RNA was extracted from KPT-276 treated and control cells using TRIzol reagent according to the manufacturer's protocol.

-

cDNA Synthesis: First-strand cDNA was synthesized from total RNA using a reverse transcription kit with oligo(dT) primers.

-

Quantitative PCR (qPCR): qPCR was performed using a SYBR Green master mix on a real-time PCR system. The relative expression of BRD4 mRNA was normalized to an internal control gene (e.g., GAPDH).

References

- 1. Genome-wide studies in multiple myeloma identify XPO1/CRM1 as a critical target validated using the selective nuclear export inhibitor KPT-276 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. Genome-wide studies in multiple myeloma identify XPO1/CRM1 as a critical target validated using the selective nuclear export inhibitor KPT-276 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BRD4 REGULATES TRANSCRIPTION FACTOR ΔNp63α TO DRIVE A CANCER STEM CELL PHENOTYPE IN SQUAMOUS CELL CARCINOMAS - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for KPT-276 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of KPT-276, a selective inhibitor of nuclear export (SINE). KPT-276 targets Exportin 1 (XPO1), also known as Chromosomal Region Maintenance 1 (CRM1), a key protein in the transport of various tumor suppressor proteins and oncoproteins from the nucleus to the cytoplasm.[1][2] By inhibiting XPO1, KPT-276 forces the nuclear retention and subsequent activation of tumor suppressor proteins, leading to cell cycle arrest and apoptosis in cancer cells.[1][3]

This document offers detailed protocols for essential in vitro assays to characterize the activity of KPT-276, including the assessment of cell viability, induction of apoptosis, localization of nuclear proteins, and protein-protein interactions.

Data Presentation

KPT-276 In Vitro Efficacy

The following tables summarize the inhibitory concentrations (IC50) of KPT-276 in various cancer cell lines, demonstrating its cytotoxic and pro-apoptotic effects.

| Cell Line | Cancer Type | Assay | Incubation Time | IC50 (nM) | Reference |

| A375 | Melanoma | MTS | 72 hours | 320.6 | [4] |

| CHL-1 | Melanoma | MTS | 72 hours | 3879.4 | |

| Multiple Myeloma Cell Lines (median) | Multiple Myeloma | MTT | 72 hours | ~160 |

| Cell Line | Cancer Type | Assay | Incubation Time | Apoptotic IC50 (nM) | Reference |

| A375 | Melanoma | Not Specified | 72 hours | 232.8 | |

| CHL-1 | Melanoma | Not Specified | 72 hours | 6129.4 |

KPT-276 Effect on Cell Cycle

Treatment with KPT-276 has been shown to induce cell cycle arrest, particularly at the G1/S phase, in cancer cells.

| Cell Line | Treatment | % of Cells in G1 Phase | % of Cells in S Phase | Reference |

| MM1.S | DMSO (vehicle) | 31% | 21% | |

| MM1.S | KPT-276 (various doses) | 45-56% | 7-8.5% |

Mandatory Visualizations

Signaling Pathway of KPT-276 Action

Caption: Mechanism of XPO1-mediated nuclear export and its inhibition by KPT-276.

Experimental Workflow for In Vitro Evaluation of KPT-276

Caption: A generalized workflow for the in vitro assessment of KPT-276's biological effects.

Experimental Protocols

Cell Viability Assay (MTT/MTS)

This protocol is for determining the effect of KPT-276 on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

KPT-276 (stock solution in DMSO)

-

96-well clear flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of KPT-276 in complete culture medium. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the KPT-276 dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

-

MTT/MTS Addition:

-

For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

-

Solubilization (MTT only): Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.

-

Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following KPT-276 treatment using flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

KPT-276

-

Annexin V-FITC/PE

-

Propidium Iodide (PI)

-

1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of KPT-276 and a vehicle control for the desired time (e.g., 24-48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC/PE and 1-2 µL of PI (100 µg/mL working solution).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible. Live cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V and PI positive.

Immunofluorescence for Nuclear Protein Localization

This protocol is to visualize the nuclear accumulation of XPO1 cargo proteins (e.g., p53) after KPT-276 treatment.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

KPT-276

-

Glass coverslips in a 24-well plate

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

-

0.1-0.5% Triton X-100 in PBS

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against the target protein

-

Fluorochrome-conjugated secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate. Once attached, treat with KPT-276 or vehicle control for 12-24 hours.

-

Fixation: Wash the cells three times with PBS and fix with 4% PFA for 10-20 minutes at room temperature.

-

Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes.

-

Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate on the coverslips for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash three times with PBS. Dilute the fluorochrome-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature in the dark.

-

Counterstaining: Wash three times with PBS. Incubate with DAPI (1 µg/mL in PBS) for 5 minutes to stain the nuclei.

-

Mounting: Wash twice with PBS. Mount the coverslips onto glass slides using antifade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope with the appropriate filters.

Co-Immunoprecipitation (Co-IP)

This protocol is to investigate the interaction between XPO1 and its cargo proteins and how KPT-276 may affect this interaction.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

KPT-276

-

Co-IP lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20 with protease and phosphatase inhibitors)

-

Primary antibody for the "bait" protein (e.g., XPO1 or a cargo protein)

-

Protein A/G agarose or magnetic beads

-

Wash buffer (similar to lysis buffer)

-

Elution buffer (e.g., SDS-PAGE loading buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment and Lysis: Treat cells with KPT-276 or vehicle control. Harvest the cells and lyse them in cold Co-IP lysis buffer on ice for 15-30 minutes.

-

Clarification: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.

-